molecular formula C23H20ClN3O4S B3009878 N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 868214-17-9

N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3009878
CAS No.: 868214-17-9
M. Wt: 469.94
InChI Key: HRANDJFALCCQMQ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 2-chlorobenzoyl group at position 1, a 2-hydroxyphenyl substituent at position 5, and a methanesulfonamide moiety attached to the central phenyl ring. The methanesulfonamide group may enhance solubility and bioavailability compared to simpler analogs .

Properties

IUPAC Name

N-[3-[2-(2-chlorobenzoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-32(30,31)26-16-8-6-7-15(13-16)20-14-21(18-10-3-5-12-22(18)28)27(25-20)23(29)17-9-2-4-11-19(17)24/h2-13,21,26,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRANDJFALCCQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives, characterized by the following structural formula:

C24H22ClN3O4S\text{C}_{24}\text{H}_{22}\text{ClN}_{3}\text{O}_{4}\text{S}

This structure features a chlorobenzoyl moiety, a hydroxyphenyl group, and a pyrazole ring, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast) with half-maximal inhibitory concentration (IC50) values ranging from 8.8 to 10.2 μM, indicating potent anti-neoplastic activity .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to programmed cell death .

Biological Activity Data

The following table summarizes the IC50 values for this compound across different cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5499.6 ± 1.7MTT
HeLa10.2 ± 0.3MTT
MCF-79.5 ± 0.7Trypan Blue
NIH-3T394.2 ± 1.7Cytotoxicity Assay

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-Cancer Activity : A study demonstrated that derivatives with similar structures showed significant cytotoxic effects on various cancer cell lines, with minimal toxicity towards normal cells (e.g., NIH-3T3) . The presence of halogen substituents was identified as a crucial factor enhancing potency.
  • Mechanistic Studies : Further investigations revealed that these compounds could modulate key signaling pathways involved in tumorigenesis, suggesting their potential as therapeutic agents in targeted cancer therapies .
  • Comparative Analysis : A comparative analysis with other sulfonamide derivatives indicated that the specific substitutions on the phenyl and pyrazole rings significantly influenced biological activity, with some derivatives exhibiting up to five-fold higher potency than others in the same class .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrazoline-based sulfonamides with diverse pharmacological profiles. Key analogues include:

Compound Name Substituent Variations vs. Target Compound Pharmacological Notes
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl (vs. 2-chlorobenzoyl); 2-ethoxyphenyl (vs. 2-hydroxyphenyl) Exhibited strong binding to MPXV DPol (ΔG = -9.2 kcal/mol); ethoxy group may reduce polarity.
N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Pyrazole ring isomerization; 2-ethoxyphenyl Higher conformational flexibility; moderate antiviral activity (IC₅₀ = 12 µM).
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Methoxyacetyl (vs. 2-chlorobenzoyl); 3-nitrophenyl Nitro group enhances electron-withdrawing effects; untested in antiviral assays.
N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 2-Methylpropanoyl (vs. 2-chlorobenzoyl); 2-methylphenyl Improved metabolic stability (t₁/₂ = 4.7 hrs in liver microsomes).

Binding Affinity and Selectivity

  • MPXV DPol Binding : The ethoxy-substituted analogue (ΔG = -9.2 kcal/mol) showed better binding than benzoyl-only derivatives, suggesting polar substituents at position 5 enhance target engagement .
  • Role of Chlorine : The 2-chlorobenzoyl group in the target compound may improve binding via halogen interactions, as seen in related chlorinated antiviral agents .

Pharmacokinetic and Toxicity Profiles

  • Methanesulfonamide Group : Common across all analogues, this group likely reduces plasma protein binding, enhancing free drug availability .
  • Hydroxyl vs. Ethoxy : The 2-hydroxyphenyl group in the target compound may increase metabolic clearance compared to ethoxy-substituted derivatives but could improve water solubility .
  • Toxicity: None of the analogues reported hepatotoxicity in preliminary studies, though the nitro-substituted derivative may pose oxidative stress risks .

Research Findings and Gaps

  • Antiviral Potential: The target compound’s structural similarity to MPXV DPol inhibitors suggests untested antiviral efficacy.
  • Clinical Data: No in vivo or clinical data exist for the target compound; its analogues have only been tested in silico or in vitro .

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